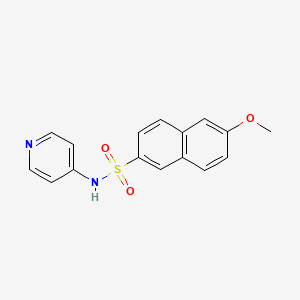
(3R)-1-(6-cyclopropyl-4-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds structurally related to (3R)-1-(6-cyclopropyl-4-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol, has been extensively studied. A notable method involves asymmetric 1,3-dipolar cycloaddition reactions, providing an efficient pathway to synthesize these compounds with high yield and selectivity. For instance, Kotian et al. (2005) described a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a closely related intermediate, highlighting the versatility of dipolar cycloaddition reactions in synthesizing pyrrolidine derivatives (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including those similar to our compound of interest, has been elucidated through various spectroscopic and X-ray crystallographic techniques. For example, the Ruthenium(III) chloride complex study by Garza-Ortiz et al. (2008) provides insights into the structural characterization of compounds with complex ligands, demonstrating the importance of X-ray structure determination in understanding the molecular architecture of such compounds (Garza-Ortiz, Maheswari, Siegler, Spek, & Reedijk, 2008).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, highlighting their reactivity and potential in synthetic chemistry. For example, Lu and Shi (2007) explored the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to the selective synthesis of pyrrolidine derivatives. This study underscores the chemical versatility and reactivity of pyrrolidine compounds under catalyzed conditions (Lu & Shi, 2007).
Propiedades
IUPAC Name |
(3R)-1-(6-cyclopropylpyrimidin-4-yl)-3,4,4-trimethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-13(2)7-17(8-14(13,3)18)12-6-11(10-4-5-10)15-9-16-12/h6,9-10,18H,4-5,7-8H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZKHPNIECDGTR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C2=NC=NC(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C2=NC=NC(=C2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde](/img/structure/B5658086.png)

![3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5658101.png)

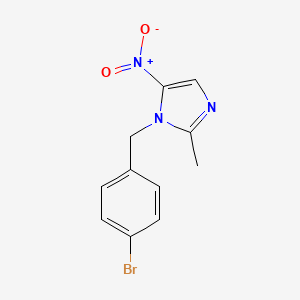

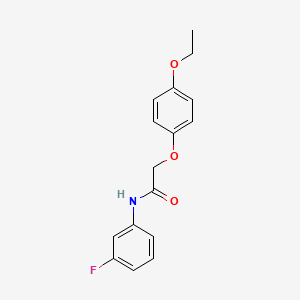
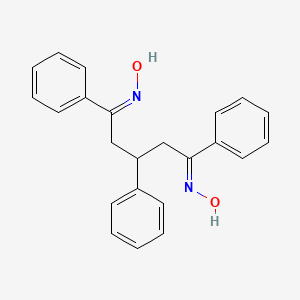

![4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethoxy]quinazoline](/img/structure/B5658150.png)
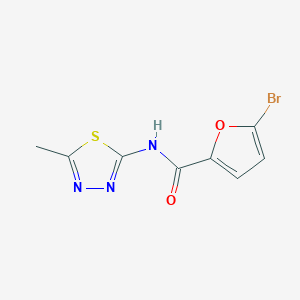
![cis-3a-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5658164.png)
